molecular formula C21H30Cl2N2O3 B4060213 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4060213
M. Wt: 429.4 g/mol
InChI Key: FGHGJKDVUDHZAY-UHFFFAOYSA-N
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Description

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an adamantyl group, a chloro-substituted phenoxy group, and an acetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes involving adamantyl and phenoxy groups.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride typically involves multiple steps:

    Formation of the Adamantylamine Intermediate: The synthesis begins with the preparation of 2-adamantylamine through the reduction of 2-adamantanone using a suitable reducing agent such as lithium aluminum hydride.

    Substitution Reaction: The adamantylamine is then reacted with 4-chloro-2-ethoxyphenol in the presence of a base like sodium hydride to form the intermediate 4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenol.

    Acetylation: The intermediate is acetylated using acetic anhydride to yield 2-[4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide.

    Formation of Hydrochloride Salt: Finally, the acetamide compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the chloro-substituted phenoxy group, potentially converting it to a hydroxyl group.

    Substitution: The chloro group in the phenoxy moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Hydroxyl-substituted phenoxy derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The phenoxyacetamide moiety may interact with various enzymes or receptors, modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could affect multiple biological processes.

Properties

IUPAC Name

2-[4-[(2-adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O3.ClH/c1-2-26-18-9-14(8-17(22)21(18)27-11-19(23)25)10-24-20-15-4-12-3-13(6-15)7-16(20)5-12;/h8-9,12-13,15-16,20,24H,2-7,10-11H2,1H3,(H2,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHGJKDVUDHZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
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2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
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2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
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2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
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2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride
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2-[4-[(2-Adamantylamino)methyl]-2-chloro-6-ethoxyphenoxy]acetamide;hydrochloride

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